molecular formula C7H4Cl2O3S B1619860 4-(Chlorosulphonyl)benzoyl chloride CAS No. 7516-60-1

4-(Chlorosulphonyl)benzoyl chloride

Cat. No. B1619860
CAS RN: 7516-60-1
M. Wt: 239.07 g/mol
InChI Key: JYJUMAFOXPQPAU-UHFFFAOYSA-N
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Patent
US07700637B2

Procedure details

Oxalyl chloride (1.179 g, 9.29 mmol) is added to a suspension of 4-chlorosulfonyl-benzoic acid (1.025 g, 4.64 mmol) in 10 mL of DCM at RT. A drop of DMF is added. Stirring is continued for 2.5 days. A pale yellow solution results. The reaction mixture is concentrated under vacuum. Toluene is added and the mixture is concentrated under vacuum again. This last process is repeated twice more, and the mixture is finally dried under vacuum to give 4-chlorosulfonyl-benzoyl chloride as a pale yellow solid.
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
1.025 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[Cl:7][S:8]([C:11]1[CH:19]=[CH:18]C(C(O)=O)=[CH:13][CH:12]=1)(=[O:10])=[O:9].CN(C=O)C>C(Cl)Cl>[Cl:7][S:8]([C:11]1[CH:19]=[CH:18][C:1]([C:2]([Cl:4])=[O:3])=[CH:13][CH:12]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
1.179 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.025 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pale yellow solution results
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
ADDITION
Type
ADDITION
Details
Toluene is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under vacuum again
CUSTOM
Type
CUSTOM
Details
the mixture is finally dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.